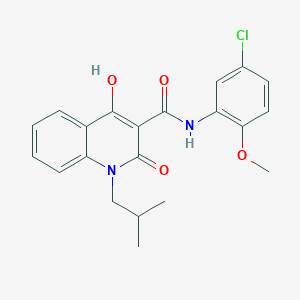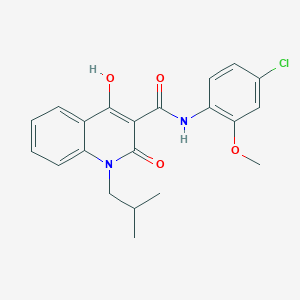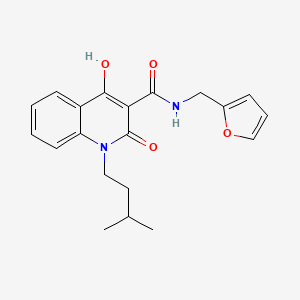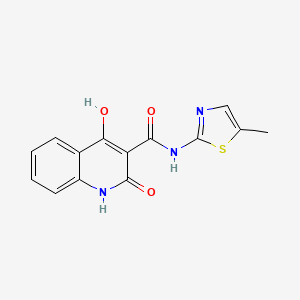![molecular formula C14H12N2O2S B5913598 2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one](/img/structure/B5913598.png)
2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Wissenschaftliche Forschungsanwendungen
2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. Some of the scientific research applications of this compound include:
1. Anti-cancer properties: 2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one has been found to have anti-cancer properties by inducing apoptosis in cancer cells.
2. Anti-inflammatory properties: This compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
3. Anti-bacterial properties: 2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one has been found to have anti-bacterial properties by inhibiting the growth of bacteria.
Wirkmechanismus
The mechanism of action of 2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways in cells. For example, it has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one has been found to have a wide range of biochemical and physiological effects. Some of these effects include:
1. Inducing apoptosis in cancer cells.
2. Inhibiting the production of pro-inflammatory cytokines.
3. Inhibiting the growth of bacteria.
4. Reducing oxidative stress.
5. Modulating various signaling pathways in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one in lab experiments is its wide range of biochemical and physiological effects. This compound can be used to investigate various biological processes, making it a versatile tool for scientific research. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for the study of 2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one. Some of these directions include:
1. Investigating the mechanism of action in more detail to better understand how this compound exerts its effects.
2. Developing more efficient synthesis methods to produce higher yields of pure compound.
3. Studying the potential applications of this compound in other areas, such as neurodegenerative diseases.
4. Investigating the potential side effects of this compound to ensure its safety for use in scientific research.
5. Developing new derivatives of this compound to enhance its potency and specificity for different biological processes.
Synthesemethoden
The synthesis of 2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one involves a multi-step process that includes the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with 2-bromo-3-formyl quinoline. The resulting compound is then hydrolyzed to yield the final product. This synthesis method has been optimized to produce high yields of pure compound suitable for scientific research applications.
Eigenschaften
IUPAC Name |
15-hydroxy-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),14-pentaen-13-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-10-6-11(18)16-12-8-5-7-3-1-2-4-9(7)15-14(8)19-13(10)12/h5-6H,1-4H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIQSMWCALPNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C4=C(S3)C(=CC(=O)N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,9,10-Tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinoline-2,4-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl (2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5913548.png)


![4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913566.png)



![3-acetyl-1-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-hydroxy-6-methyl-2(1H)-pyridinone](/img/structure/B5913595.png)

